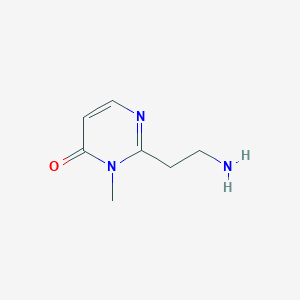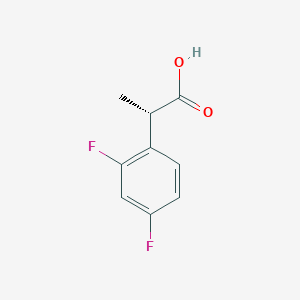
(S)-2-(2,4-Difluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,4-difluorophenyl)propanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a propanoic acid group attached to a difluorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,4-difluorobenzene.
Functional Group Introduction:
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography may be employed.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-(2,4-difluorophenyl)propanoic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: This method involves the reduction of a precursor compound in the presence of a catalyst to introduce the desired functional groups.
Continuous Flow Synthesis: This technique allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
化学反応の分析
Types of Reactions: (2S)-2-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry: (2S)-2-(2,4-difluorophenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a candidate for the development of new therapeutic agents with anti-inflammatory properties.
Industry: In the industrial sector, (2S)-2-(2,4-difluorophenyl)propanoic acid is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
(2RS)-2-(4-Formylphenyl)propanoic Acid: This compound shares a similar propanoic acid group but differs in the substituents on the phenyl ring.
(2RS)-2-(4-Butylphenyl)propanoic Acid: Another similar compound with a butyl group instead of fluorine atoms on the phenyl ring.
Uniqueness: The presence of two fluorine atoms on the phenyl ring of (2S)-2-(2,4-difluorophenyl)propanoic acid imparts unique electronic properties, making it distinct from other similar compounds. These fluorine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C9H8F2O2 |
|---|---|
分子量 |
186.15 g/mol |
IUPAC名 |
(2S)-2-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 |
InChIキー |
MUQVSIADQYTHLW-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)C(=O)O |
正規SMILES |
CC(C1=C(C=C(C=C1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
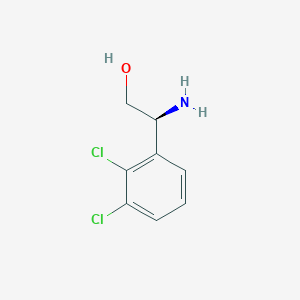
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
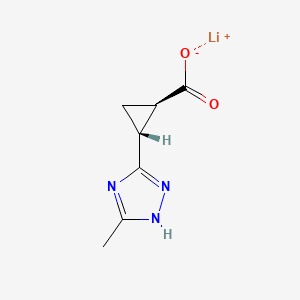
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
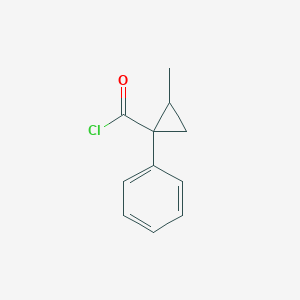
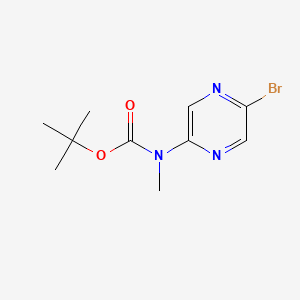
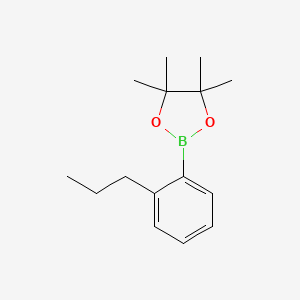

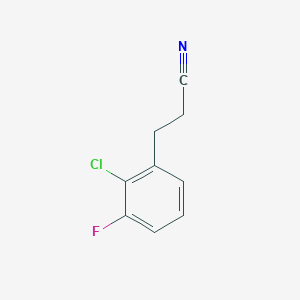
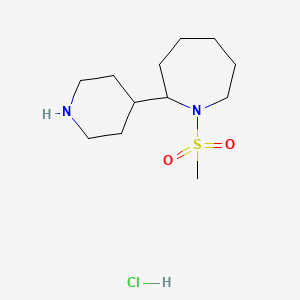
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
